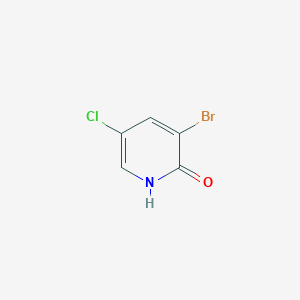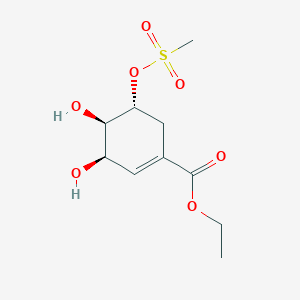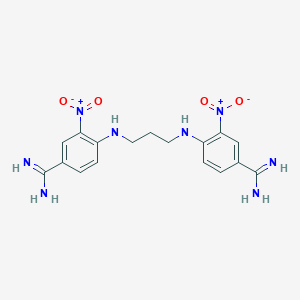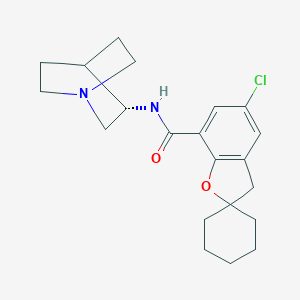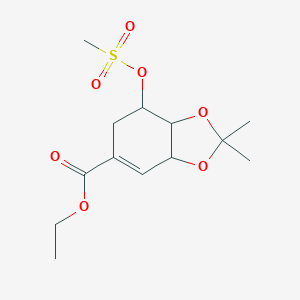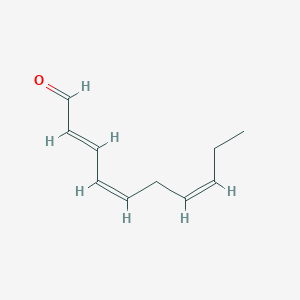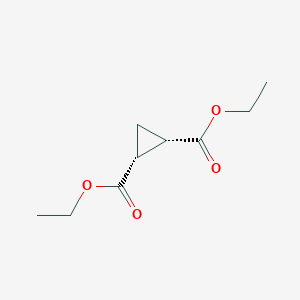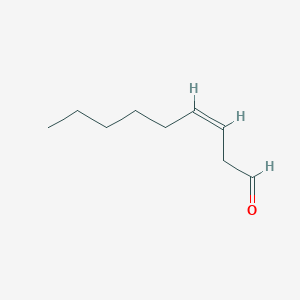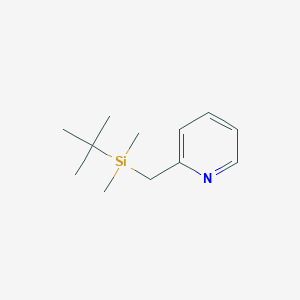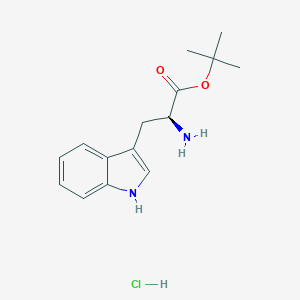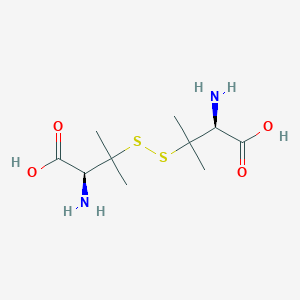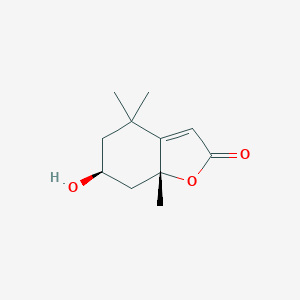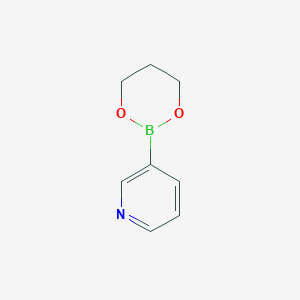
3-(1,3,2-二氧杂环己烷-2-基)吡啶
描述
3-(1,3,2-Dioxaborinan-2-yl)pyridine, also known as pyridine-3-boronic acid 1,3-propanediol cyclic ester, is a boronic ester derivative of pyridine. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is fused to a pyridine ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
科学研究应用
3-(1,3,2-Dioxaborinan-2-yl)pyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: Utilized in the synthesis of drug candidates and bioactive molecules.
Material Science: Employed in the development of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
Mode of Action
As a boronic acid derivative, it may potentially form reversible covalent bonds with proteins, but the exact interactions and resulting changes are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action, but more research is needed to confirm this .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)pyridine typically involves the reaction of pyridine-3-boronic acid with 1,3-propanediol under specific conditions. One common method involves heating the reactants in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium carbonate (Na2CO3) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 110°C) using microwave irradiation . Another method involves the use of sodium hydrogencarbonate in 1,2-dimethoxyethane at 90°C for 1.5 hours .
Industrial Production Methods
While specific industrial production methods for 3-(1,3,2-Dioxaborinan-2-yl)pyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反应分析
Types of Reactions
3-(1,3,2-Dioxaborinan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., PdCl2, Pd(PPh3)4).
Bases: Sodium carbonate (Na2CO3), potassium carbonate (K2CO3).
Solvents: N,N-dimethylformamide (DMF), 1,2-dimethoxyethane (DME).
Major Products
Suzuki-Miyaura Reactions: Formation of biaryl compounds.
Oxidation: Formation of pyridine-3-boronic acid.
Reduction: Formation of pyridine-3-borane.
相似化合物的比较
Similar Compounds
- Pyridine-3-boronic acid
- 3-Pyridineboronic acid pinacol ester
- 3-Pyridineboronic acid neopentylglycol ester
Uniqueness
3-(1,3,2-Dioxaborinan-2-yl)pyridine is unique due to its cyclic boronic ester structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to its linear counterparts. This makes it a valuable reagent in organic synthesis, offering improved yields and selectivity .
属性
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUZNOFTKGDLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400729 | |
| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131534-65-1 | |
| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


